molecular formula C19H15NO3 B567705 1-(Benzyloxy)-3-(3-nitrophenyl)benzene CAS No. 1355248-16-6

1-(Benzyloxy)-3-(3-nitrophenyl)benzene

Cat. No.: B567705
CAS No.: 1355248-16-6
M. Wt: 305.333
InChI Key: JUZDAKSSODVZPP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(3-nitrophenyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group and a nitrophenyl group

Scientific Research Applications

1-(Benzyloxy)-3-(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene typically involves the nitration of a benzyloxybenzene derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(3-nitrophenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Reduction: Tin (Sn), hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of 1-(Benzyloxy)-3-(3-aminophenyl)benzene.

    Substitution: Formation of various substituted benzyloxy derivatives.

    Reduction: Formation of 1-(Benzyloxy)-3-(3-aminophenyl)benzene.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s binding affinity to various enzymes and receptors. The pathways involved may include electron transfer processes and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-2-(3-nitrophenyl)benzene
  • 1-(Benzyloxy)-4-(3-nitrophenyl)benzene
  • 1-(Methoxy)-3-(3-nitrophenyl)benzene

Uniqueness

1-(Benzyloxy)-3-(3-nitrophenyl)benzene is unique due to the specific positioning of the benzyloxy and nitrophenyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

1-nitro-3-(3-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZDAKSSODVZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742815
Record name 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-16-6
Record name 3-(Benzyloxy)-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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